
7-Ethoxynaphthalen-1-amine
Übersicht
Beschreibung
7-Ethoxynaphthalen-1-amine is a derivative of naphthalene . Naphthalene is a class of arenes, consisting of two ortho-fused benzene rings . The 7-Ethoxynaphthalen-1-amine is a specific derivative where an ethoxy group is attached at the 7th position and an amine group at the 1st position .
Synthesis Analysis
The synthesis of amines, such as 7-Ethoxynaphthalen-1-amine, can be achieved through various methods. One common method is the reduction of nitriles or amides . Another method involves reactions of alkyl halides with ammonia or other amines . The biosynthesis of naphthalenes, which could potentially be applied to 7-Ethoxynaphthalen-1-amine, starts with a pentaketide intermediate that originates from acetyl CoA and malonyl CoA .Molecular Structure Analysis
The molecular structure of 7-Ethoxynaphthalen-1-amine can be analyzed using various techniques such as infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the functional groups, connectivity of atoms, and the molecular weight of the compound.Chemical Reactions Analysis
Amines, including 7-Ethoxynaphthalen-1-amine, can undergo a variety of reactions. Some of the general reactions of amines include alkylation and acylation . The specific reactions that 7-Ethoxynaphthalen-1-amine can undergo would depend on the reaction conditions and the other reactants involved.Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Ethoxynaphthalen-1-amine can be determined using various techniques. These properties include hardness, topography, hydrophilicity, and others . The specific properties of 7-Ethoxynaphthalen-1-amine would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
A study by Liu, Wang, Peng, and Li (2020) synthesized a series of compounds related to 7-Ethoxynaphthalen-1-amine, including 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines. These compounds exhibited significant antiproliferative activity against cancer cell lines, such as MCF-7 and HepG2. One compound in particular showed potent inhibition of tubulin polymerization and induced cell cycle arrest and apoptosis in the MCF-7 cell line, highlighting the potential of such compounds in anticancer research (Liu et al., 2020).
Anti-obesity Effect
Fei (2009) explored the anti-obesity effects of 2-naphthyl ethylamine derivatives, closely related to 7-Ethoxynaphthalen-1-amine. The study synthesized several compounds and found that some exhibited anti-obesity activity at high concentrations. This research points towards the potential use of such compounds in addressing obesity (Fei, 2009).
Application in Magnetic Solid-Phase Extraction
In a study by Baharin, Muhamad Sarih, and Mohamad (2016), polyethoxylated tertiary amines, which are structurally related to 7-Ethoxynaphthalen-1-amine, were synthesized and used as switchable hydrophilicity solvents in the extraction and recovery of lipids from algal cultures. This highlightsthe utility of such compounds in biochemical extraction processes and environmental applications (Baharin, Muhamad Sarih, & Mohamad, 2016).
Chemical Synthesis and Crystallography
Singh (2013) conducted a study on the synthesis and characterization of 1-acetoxy-3-ethoxy carbonyl-4-(4-methoxy)phenyl-7-methoxynaphthalene, a compound structurally similar to 7-Ethoxynaphthalen-1-amine. This research contributes to the field of organic synthesis and crystallography, providing insights into the structural properties and potential applications of such compounds (Singh, 2013).
Corrosion Inhibition
Hameed, Al-Shafey, and Ismail (2009) studied the inhibition of corrosion in steel using ethoxylated compounds derived from plastic waste, which are related to 7-Ethoxynaphthalen-1-amine. This research provides valuable information on the application of such compounds in preventing metal corrosion, an important aspect in industrial maintenance (Hameed, Al-Shafey, & Ismail, 2009).
Fluorescent Sensing Applications
A study by Padghan et al. (2020) synthesized a novel α-ethoxynaphthalene-dicyanovinyl conjugate for the selective detection of cyanide. This research is significant in the development of new sensory materials for environmental monitoring and analytical chemistry, demonstrating the versatility of compounds related to 7-Ethoxynaphthalen-1-amine in creating sensitive and selective detection systems (Padghan et al., 2020)
Zukünftige Richtungen
The future directions for research on 7-Ethoxynaphthalen-1-amine could include further studies on its synthesis, properties, and potential applications. For instance, controlled drug delivery systems are a major area of research that could potentially benefit from the development of new materials like 7-Ethoxynaphthalen-1-amine .
Eigenschaften
IUPAC Name |
7-ethoxynaphthalen-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-14-10-7-6-9-4-3-5-12(13)11(9)8-10/h3-8H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDMDYIBLDPTET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=CC=C2N)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70666819 | |
| Record name | 7-Ethoxynaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
624729-64-2 | |
| Record name | 7-Ethoxynaphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70666819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

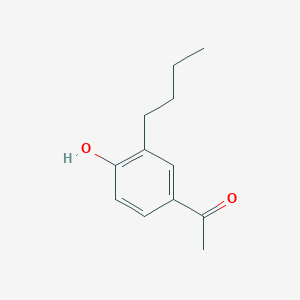
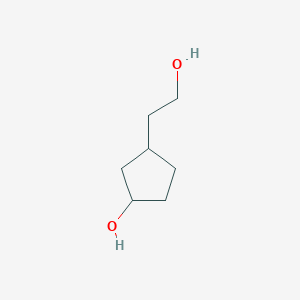
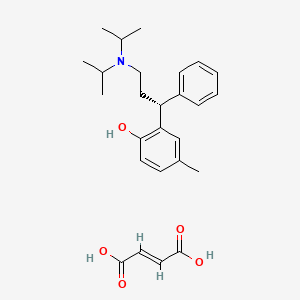
![tert-butyl (E,3R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3-hydroxy-5-oxohept-6-enoate](/img/structure/B3329643.png)
![N-[(2,2-Dimethylpropanoyl)oxy]benzamide](/img/structure/B3329648.png)

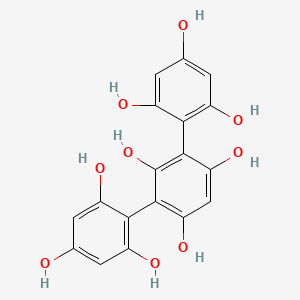
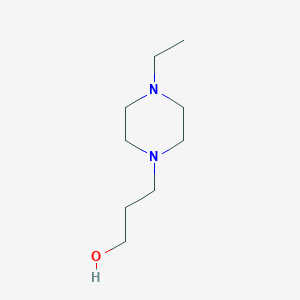
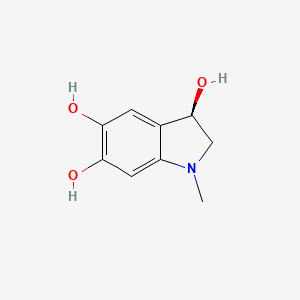
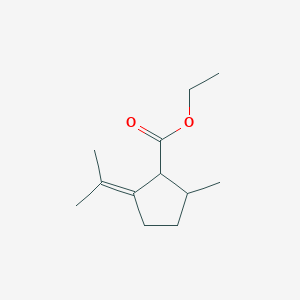
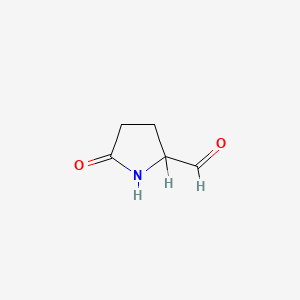
![1-Aminospiro[2.3]hexane-1-carboxylic acid](/img/structure/B3329710.png)

![5-(Methylthio)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3329718.png)